molecular formula C12H20ClNO2 B571612 (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride CAS No. 102502-64-7

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride

Cat. No. B571612
M. Wt: 245.747
InChI Key: HEUUMSMIQNBXML-FQPTWHMSSA-N
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Description

“(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride” is an organic compound with the molecular formula C20H28ClNO3 . It is a derivative of adamantane, a compound characterized by a rigid and virtually stress-free structure . The compound has a molecular weight of 365.9 g/mol .


Synthesis Analysis

The synthesis of N-Adamantylated amides, which are related to the compound , has been carried out from 1-adamantyl nitrate in sulfuric acid media . The reactions involved the use of nitrogen-containing nucleophiles . Another method proposed involves the reaction of adamantanecarboxylic acid with enamides .


Molecular Structure Analysis

The molecular structure of “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride” is characterized by the presence of an adamantane core, which is a fusion of three cyclohexane rings . The compound also contains an amino group attached to the adamantane core .


Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives, including “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride”, are characterized by high reactivity . This high reactivity allows these compounds to be used as starting materials for the synthesis of various functional adamantane derivatives .

Scientific Research Applications

  • Synthesis and Organic Chemistry Applications :

    • Adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines react with ethyl isothiocyanatoacetate to afford ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates. These reactions are significant in organic synthesis, yielding products in high yields (Burmistrov et al., 2017).
    • 2-(Adamantan-1-yl)imidazo[1,2-a]pyridines, derivatives of adamantane, play a crucial role due to their physiologically active properties. Such compounds are important in medicinal chemistry, with the nature of the substituents playing a significant role (Yurchenko et al., 2001).
  • Biological Activity and Medicinal Applications :

    • Adamantane derivatives like (S)-(+)-(adamantan-1-yl)glycin and its derivatives are key intermediates in the synthesis of saxagliptin, a medicine for type II diabetes. The synthesis methods for these derivatives are crucial for pharmaceutical applications (Osipov et al., 2016).
    • Novel adamantane-containing β-amino acids, such as 2-(adamant-2-yl)-3-aminopropanoic acid, have significant potential in medicinal chemistry. Their synthesis and characterization are vital for exploring their applications in drug development (Petrović Peroković et al., 2012).
    • Adamantane arylhydroxamic acids demonstrate anti-trypanosomal activity, making them relevant in the treatment of diseases caused by Trypanosoma brucei and Trypanosoma cruzi. This highlights the potential of adamantane derivatives in developing new therapeutic agents (Foscolos et al., 2022).
  • Pharmaceutical Research :

    • N-[2-(Adamant-2-yl)aminocarbonylmethyl-N′-(dialkylamino)alkylnitrobenzamides, a novel class of 2-aminoadamantane derivatives, exhibit significant antiarrhythmic activity. This suggests their potential use in developing new antiarrhythmic drugs (Avdyunina et al., 2019).

Future Directions

The future directions in the research of adamantane derivatives, including “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride”, involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . There is also interest in the potential of these compounds for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

(2S)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUUMSMIQNBXML-FQPTWHMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride

Citations

For This Compound
1
Citations
MA Alnajjar, WM Nau, A Hennig - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
The accurate determination of ultra-high binding affinities in supramolecular host–guest chemistry is a challenging endeavour because direct binding titrations are generally limited to …
Number of citations: 17 pubs.rsc.org

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